4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18-13-22(17-6-2-1-5-16(17)20-18)19(24)14-7-9-15(10-8-14)27(25,26)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQNVYCFAGLNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Benzoyl Group: The quinoxaline core can be acylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonylation: The benzoyl-substituted quinoxaline is then reacted with a sulfonyl chloride derivative, such as pyrrolidin-1-ylsulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula for 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is , with a molar mass of approximately 318.39 g/mol. The structure features a pyrrolidinyl sulfonyl group attached to a benzoyl moiety, which is further linked to a dihydroquinoxaline core. This unique structural arrangement contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to dihydroquinoxalines. For instance, derivatives of this compound have been synthesized and evaluated for their activity against various bacterial strains. In vitro tests showed promising results, indicating that modifications to the quinoxaline structure can enhance antibacterial properties .
Antiepileptic Properties
Research has indicated that compounds with similar structural motifs can interact with specific brain receptors associated with seizure control. The binding affinity and efficacy of these compounds were assessed in animal models, showing potential as new antiepileptic agents . This suggests that 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one may also possess similar properties.
Inhibition of Cyclooxygenase Enzymes
Cyclooxygenase (COX) inhibitors are crucial in managing inflammation and pain. Some derivatives of this compound have been tested for their ability to inhibit COX enzymes selectively. Preliminary findings suggest that certain modifications can lead to enhanced selectivity and potency compared to existing COX inhibitors like Celecoxib .
Data Tables
| Application | Activity | Reference |
|---|---|---|
| Antimicrobial | Active against Gram-positive bacteria | |
| Antiepileptic | Potential interaction with LBS | |
| COX Inhibition | Selective inhibition observed |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoxaline derivatives demonstrated that modifications at the pyrrolidinyl position significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and bacterial targets.
Case Study 2: Neuropharmacological Assessment
In a pharmacological study assessing the antiepileptic potential, various analogs were tested in rodent models for their ability to reduce seizure frequency. The results indicated that compounds closely related to 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibited significant reductions in seizure activity compared to controls.
Wirkmechanismus
The mechanism by which 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core and sulfonyl group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Monocarboxylic vs. Dicarboxylic Derivatives
Monocarboxylic 3,4-dihydroquinoxalin-2(1H)-ones (e.g., 3bf, 3bg) exhibit moderate sGC agonistic activity, while dicarboxylic derivatives show enhanced binding due to additional interactions with hydrophobic pockets. For example, 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., compound 2 and series 6a–t) demonstrate antitumor activity via G2/M phase arrest, comparable to combretastatin A-4 (CA-4) .
Substituent Impact on Physicochemical Properties
Substituents significantly alter melting points and solubility:
The pyrrolidin-1-ylsulfonyl group in the target compound likely improves aqueous solubility compared to halogenated aryl groups (e.g., 3bf , 3bg ) while maintaining hydrophobic interactions .
sGC Agonism
Dicarboxylic derivatives (e.g., compound 20 ) show superior sGC activation due to dual hydrogen-bonding motifs. The target compound’s sulfonyl group may similarly stabilize sGC binding, though cell-based efficacy requires optimization of physicochemical properties (e.g., logP, membrane permeability) .
Antitumor Activity
4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones (e.g., 6d, 6e) induce G2/M arrest akin to CA-4 but lack in vivo vascular disruption data. The target compound’s benzoyl-pyrrolidinylsulfonyl moiety may enhance pharmacokinetics, though direct antitumor activity remains unverified .
Antimicrobial and Anti-inflammatory Potential
Derivatives like 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 106595-91-9) and 3-[2-(benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one exhibit antimicrobial activity against S. aureus and E. coli. The target compound’s sulfonyl group could augment antibacterial efficacy by targeting bacterial enzymes (e.g., MurF ligase) .
Biologische Aktivität
The compound 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.38 g/mol. The structure features a pyrrolidine ring attached to a sulfonyl group and a quinoxaline moiety, which are known for their diverse biological activities.
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity through competitive inhibition.
- Receptor Modulation : The quinoxaline structure may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Pharmacological Activities
Research indicates that 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in vitro. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antihypertensive Activity : A related compound was evaluated for its antihypertensive effects in spontaneously hypertensive rats. Results indicated significant reductions in blood pressure at doses of 1 mg/kg, suggesting potential cardiovascular benefits .
- Antimicrobial Evaluation : Research on similar sulfonamide derivatives indicated promising antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves: (i) Sulfonylation of pyrrolidine with activated benzoyl intermediates under anhydrous conditions (e.g., using SOCl₂ or sulfonyl chlorides). (ii) Cyclocondensation of dihydroquinoxalinone precursors with the sulfonylated benzoyl moiety.
- Critical parameters include temperature control (~0–5°C for sulfonylation to avoid side reactions) and stoichiometric ratios of coupling reagents (e.g., EDCI/HOBt for amide bond formation) .
- Yields vary between 33–88% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Analytical workflow :
- NMR : H and C NMR to confirm regioselectivity of sulfonylation and benzoyl attachment. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and dihydroquinoxalinone NH (δ 10–12 ppm) .
- HRMS : Exact mass determination (expected [M+H]⁺ ~450–500 Da) to verify molecular formula .
- X-ray crystallography : Resolve non-planar conformations of the dihydroquinoxalinone ring and intermolecular H-bonding patterns (e.g., N–H···O dimers) .
Q. What are common functionalization sites for generating derivatives?
- Modification hotspots : (a) Pyrrolidine sulfonyl group : Replace pyrrolidine with other amines (e.g., piperidine) to alter steric/electronic profiles. (b) Benzoyl moiety : Introduce electron-withdrawing groups (e.g., Cl, F) to enhance electrophilic reactivity. (c) Dihydroquinoxalinone core : Alkynylation at position 3 via copper-catalyzed aerobic oxidative coupling (e.g., with arylacetylenes) .
Advanced Research Questions
Q. How do structural modifications impact antitumor activity and tubulin-binding affinity?
- Structure-activity relationship (SAR) insights :
- Quinazoline substitution : 2-Methyl or 2-chloro groups on the quinazoline ring enhance antiproliferative activity (GI₅₀ = 0.53–2.01 nM in NCI-60 cell lines) by improving tubulin-binding interactions .
- Dihydroquinoxalinone lactam : Retaining the 3,4-dihydropyrazin-2(1H)-one scaffold increases potency 3–6× compared to non-lactam analogs, likely due to conformational rigidity .
- Polar surface area : Modifications reducing logP (e.g., introducing hydrophilic groups) improve aqueous solubility while maintaining nanomolar activity .
Q. What mechanistic evidence supports its role as a tumor-vascular disrupting agent (VDA)?
- In vivo and ex vivo studies :
- Immunohistochemistry : Compound 2 (structural analog) induces tumor vasculature collapse (↓CD31+ endothelial cells) and apoptosis (↑caspase-3 activation) in xenograft models at 1.0 mg/kg .
- Tubulin polymerization assays : Disrupts microtubule dynamics by binding to the colchicine site, confirmed via competitive assays with H-colchicine .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Case study : Co-crystal structures (e.g., PDB ID: 4YH4) reveal that 3,4-dihydroquinoxalin-2(1H)-one derivatives form hydrogen bonds with BRD4 bromodomain residues (Asn140, Tyr97), explaining divergent activities in epigenetic vs. antiproliferative assays .
- Data reconciliation : Bioactivity discrepancies (e.g., nM vs. µM IC₅₀) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
